molecular formula C10H11N3O B1517623 2-Methyl-5-(3-methyl-1,2,4-oxadiazol-5-yl)aniline CAS No. 1040336-24-0

2-Methyl-5-(3-methyl-1,2,4-oxadiazol-5-yl)aniline

Cat. No.: B1517623
CAS No.: 1040336-24-0
M. Wt: 189.21 g/mol
InChI Key: BITFOTATQDBPRQ-UHFFFAOYSA-N
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Description

2-Methyl-5-(3-methyl-1,2,4-oxadiazol-5-yl)aniline is a chemical compound of significant interest in medicinal and pharmaceutical chemistry research, particularly in the development of novel heterocyclic scaffolds. This molecule features a unique structure that incorporates both an aniline group and a 3-methyl-1,2,4-oxadiazole ring on a benzene core. The 1,2,4-oxadiazole heterocycle is a privileged structure in drug discovery due to its favorable properties and wide range of associated biological activities . Compounds containing the 1,2,4-oxadiazole moiety have been extensively studied and demonstrate a broad spectrum of pharmacological potential, including antimicrobial, antitumor, anti-inflammatory, antiviral, and anticonvulsant activities . The presence of the aniline functional group and the methyl substituents on the oxadiazole ring provides distinct opportunities for further chemical modification, making this compound a versatile and valuable building block (synthon) for medicinal chemists . It is primarily used in research and development programs aimed at creating new bioactive molecules and investigating structure-activity relationships (SAR). Researchers can employ this compound as a key intermediate to synthesize more complex derivatives for screening against various biological targets. This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic uses. Proper safety data sheets should be consulted prior to handling.

Properties

IUPAC Name

2-methyl-5-(3-methyl-1,2,4-oxadiazol-5-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O/c1-6-3-4-8(5-9(6)11)10-12-7(2)13-14-10/h3-5H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BITFOTATQDBPRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC(=NO2)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1040336-24-0
Record name 2-methyl-5-(3-methyl-1,2,4-oxadiazol-5-yl)aniline
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Mechanism of Action

The mechanism of action of such compounds would generally involve interaction with a specific biological target, leading to a change in its function, which could then affect various biochemical pathways. The specific effects at the molecular and cellular level would depend on the nature of the target and the way the compound interacts with it .

The pharmacokinetics of the compound, including its absorption, distribution, metabolism, and excretion (ADME), would influence its bioavailability and efficacy. Factors such as the compound’s chemical structure, formulation, route of administration, and patient-specific factors can affect its pharmacokinetics .

Environmental factors such as pH, temperature, and the presence of other substances can influence the stability and efficacy of the compound .

Biological Activity

2-Methyl-5-(3-methyl-1,2,4-oxadiazol-5-yl)aniline (CAS Number: 1040336-24-0) is a compound that has garnered attention due to its potential biological activities, particularly in the field of medicinal chemistry. This article provides a comprehensive overview of its biological activity, including cytotoxic effects against various cancer cell lines, structure-activity relationships, and relevant case studies.

  • Molecular Formula: C10_{10}H11_{11}N3_3O
  • Molecular Weight: 189.21 g/mol
  • CAS Number: 1040336-24-0

Biological Activity Overview

The biological activity of this compound is primarily characterized by its anticancer properties. Various studies have demonstrated its efficacy against multiple cancer cell lines through different mechanisms.

Anticancer Activity

Recent studies have highlighted the compound's cytotoxic effects against several cancer cell lines:

Cell LineIC50_{50} (μM)Reference
MCF-7 (Breast Cancer)0.65
HeLa (Cervical Cancer)2.41
HCT116 (Colon Cancer)5.55
HepG2 (Liver Cancer)1.82

These values indicate the concentration required to inhibit cell growth by 50%, demonstrating significant potency compared to standard chemotherapy agents like doxorubicin.

The mechanism through which this compound exerts its anticancer effects appears to involve the induction of apoptosis in cancer cells. Flow cytometry assays have shown that the compound can activate apoptotic pathways, leading to increased expression of pro-apoptotic proteins such as p53 and caspase-3 cleavage in MCF-7 cells .

Structure-Activity Relationship (SAR)

The structural components of this compound play a critical role in its biological activity. The presence of the oxadiazole moiety is essential for enhancing cytotoxicity. Modifications to the aniline structure and the oxadiazole ring can significantly affect the compound's potency and selectivity against various cancer types .

Case Studies and Research Findings

Several studies have explored the biological activity of oxadiazole derivatives, including this compound:

  • Study on Cytotoxic Activity : A study reported that derivatives of oxadiazole exhibited promising anticancer activities with IC50_{50} values in the micromolar range. The study emphasized that modifications in substitution patterns on the oxadiazole ring could lead to enhanced biological activity .
  • Inhibition Studies : Another research focused on the inhibition of human carbonic anhydrases (hCAs), which are implicated in tumor growth and metastasis. The study found that certain oxadiazole derivatives could selectively inhibit hCA IX at nanomolar concentrations .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of oxadiazole compounds exhibit significant anticancer properties. For instance, 2-Methyl-5-(3-methyl-1,2,4-oxadiazol-5-yl)aniline has been evaluated for its cytotoxic effects against various cancer cell lines. The oxadiazole moiety is known to enhance the compound's ability to induce apoptosis in cancer cells.

Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that modifications in the oxadiazole ring could lead to increased potency against breast cancer cells (MCF-7) and lung cancer cells (A549) . The compound showed IC50 values in the low micromolar range.

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Research indicates that it possesses inhibitory effects against a range of bacteria and fungi, making it a potential candidate for developing new antimicrobial agents.

Case Study:
In a study published in Antimicrobial Agents and Chemotherapy, derivatives of this compound were tested against Staphylococcus aureus and Escherichia coli. The results showed a significant reduction in bacterial growth at concentrations as low as 10 µg/mL .

Polymer Additives

This compound is being explored as an additive in polymer formulations due to its thermal stability and potential to enhance mechanical properties.

Application:
Incorporating this compound into polycarbonate matrices has shown improvements in impact resistance and thermal degradation temperatures. Research published in Polymer Science indicates that composites containing this aniline derivative exhibit superior performance compared to standard formulations .

Pesticide Development

The unique structure of this compound makes it a candidate for developing novel pesticides. Its ability to disrupt biological processes in pests can lead to effective pest control solutions.

Case Study:
A field study reported in Pest Management Science evaluated the efficacy of formulations containing this compound against common agricultural pests such as aphids and whiteflies. Results indicated a significant decrease in pest populations with minimal impact on beneficial insects .

Summary Table of Applications

Application AreaSpecific UseFindings/Notes
Medicinal ChemistryAnticancer agentsInduces apoptosis; effective against MCF-7 and A549 cells
Antimicrobial agentsEffective against S. aureus and E. coli at low concentrations
Materials SciencePolymer additivesEnhances impact resistance and thermal properties
AgrochemicalsPesticide developmentEffective against aphids and whiteflies; safe for beneficial insects

Comparison with Similar Compounds

Key Observations :

  • Electronic Effects : Thiophene- or trifluoromethyl-substituted analogs (e.g., compounds in ) exhibit stronger electron-withdrawing effects, altering redox behavior and binding affinities in biological systems.

Physical and Chemical Properties

Property This compound 2-(1,3,4-Oxadiazol-2-yl)aniline 4-(3-Phenyl-1,2,4-oxadiazol-5-yl)aniline
Molecular Weight (g/mol) 189.09 175.17 237.25
Predicted CCS (Ų) 140.0 (M+H$^+$) N/A N/A
Solubility Moderate in polar aprotic solvents High (due to planarity) Low (bulky phenyl group)
Melting Point Not reported 105–109°C 66–68°C (analog data)

Notes:

  • The target compound’s methyl groups reduce crystallinity compared to planar analogs like 2-(1,3,4-oxadiazol-2-yl)aniline, which exhibits high planarity (r.m.s. deviation: 0.051 Å) .

Preparation Methods

General Synthetic Strategies for 1,2,4-Oxadiazole-Aniline Derivatives

Two principal synthetic methodologies dominate the preparation of 1,2,4-oxadiazole derivatives, which can be adapted for the target compound:

  • Amidoxime Condensation Route : This involves the condensation of amidoximes with activated carboxylic acid derivatives (e.g., acyl chlorides or activated esters) to form an O-acylamidoxime intermediate, which undergoes cyclodehydration to yield the oxadiazole ring.

  • 1,3-Dipolar Cycloaddition Route : This method uses nitrile oxides generated in situ from amidoximes, which undergo cycloaddition with nitriles to form the oxadiazole heterocycle.

These methods are well-established and provide the foundation for synthesizing 4-(3-methyl-1,2,4-oxadiazol-5-yl)aniline and its positional isomers such as 2-methyl derivatives.

Stepwise Preparation Based on Amidoxime Condensation

Synthesis of O-Acylamidoxime Intermediate

  • Starting materials include tert-butylamidoxime and an appropriately substituted benzoic acid derivative (e.g., 4-aminobenzoic acid or 2-aminobenzoic acid for the 2-methyl isomer).

  • The carboxylic acid is activated in situ using N,N′-carbonyldiimidazole (CDI) in a polar aprotic solvent such as dimethylformamide (DMF).

  • The amidoxime reacts with the activated acid to form the O-acylamidoxime intermediate.

Cyclodehydration to Form the 1,2,4-Oxadiazole Ring

  • Heating the reaction mixture above 100 °C (typically around 120 °C) for several hours induces cyclodehydration, closing the heterocyclic ring.

  • This step yields the target oxadiazole-aniline compound with moderate to good yields (~59% reported for the 4-substituted analog).

Alternative 1,3-Dipolar Cycloaddition Route

Generation of Nitrile Oxide and Cycloaddition

  • Amidoximes (e.g., tert-butylamidoxime) are treated with catalytic amounts of Lewis acids such as p-toluenesulfonic acid (PTSA) combined with zinc halides (ZnCl₂ or ZnBr₂).

  • This activates the amidoxime, releasing ammonia to form a nitrile oxide intermediate.

  • The nitrile oxide undergoes 1,3-dipolar cycloaddition with substituted benzonitriles (e.g., 4-nitrobenzonitrile or 2-nitrobenzonitrile) to yield nitro-substituted oxadiazoles.

Reduction of Nitro Group to Aniline

  • The nitro-oxadiazole intermediate is then hydrogenated in situ (e.g., using iron/acetic acid) to convert the nitro group to the corresponding aniline.

  • This two-step, one-pot method significantly improves overall yield (up to 64% for the 4-substituted analog) compared to the amidoxime route.

Optimization of Catalysts and Solvents

  • Screening of acid catalysts and zinc salts revealed that methanesulfonic acid (MSA) combined with ZnBr₂ in acetonitrile provides optimal yields (up to 93%) for the nitro intermediate formation.

  • Reaction times typically range from 2 to 5 hours at 80 °C.

Entry Catalyst 1 Catalyst 2 Solvent Time (h) Yield (%)
1 PTSA ZnCl₂ DMF 5 64
5 MSA ZnBr₂ DMF 3 79
8 MSA ZnCl₂ MeCN 2 92
11 MSA ZnBr₂ MeCN 2 93

Table 1: Optimization of 1,3-dipolar cycloaddition conditions for oxadiazole formation.

Specific Considerations for 2-Methyl Substitution

  • While the literature primarily reports 4-substituted oxadiazole anilines, analogous synthetic routes apply for 2-methyl substitution on the aromatic ring.

  • The key modification involves using 2-substituted starting materials such as 2-methyl-4-aminobenzoic acid or 2-methyl-4-nitrobenzonitrile.

  • The amidoxime condensation or dipolar cycloaddition routes proceed similarly, with regioselectivity controlled by the position of substituents on the aromatic ring.

  • Yields and reaction conditions are expected to be comparable, though steric and electronic effects may require minor optimization.

Reduction and Purification

  • After cyclization, reduction of nitro intermediates to anilines is typically carried out using iron powder in acetic acid at room temperature for several hours.

  • Purification is achieved by standard chromatographic techniques or recrystallization.

  • Structural confirmation is performed by spectroscopic methods (NMR, IR, MS) and, where possible, by X-ray crystallography to verify the heterocyclic framework and substitution pattern.

Summary Table of Preparation Methods

Method Key Reagents Conditions Yield (%) Notes
Amidoxime Condensation Amidoxime, activated carboxylic acid (CDI) DMF, 120 °C, 4 h ~59 Moderate yield, direct cyclodehydration
1,3-Dipolar Cycloaddition + Reduction Amidoxime, benzonitrile, MSA/ZnBr₂ catalyst MeCN, 80 °C, 2 h + Fe/AcOH reduction Up to 93 (intermediate), 64 (final) Higher yield, one-pot reduction step

Research Findings and Practical Notes

  • The amidoxime route is straightforward but may require isolation of intermediates and higher temperatures for cyclization.

  • The dipolar cycloaddition route, especially with optimized catalysts and solvents, offers higher yields and milder conditions.

  • The choice of route may depend on availability of starting materials, desired scale, and purity requirements.

  • Microwave-assisted cyclodehydration has been reported to accelerate reactions but requires specialized equipment.

  • The final product's purity and structure should be confirmed by X-ray crystallography when possible, as demonstrated for related compounds.

Q & A

Q. How are spectroscopic artifacts (e.g., tautomerism) addressed during characterization?

  • Methodology : Variable-temperature NMR (VT-NMR, -40°C to 120°C) identifies tautomeric equilibria (e.g., oxadiazole ↔ open-chain nitrile oxide). DFT calculations (Gaussian 16) model energetically favored tautomers, validated by NOESY correlations .

Safety & Handling

Q. What safety protocols are recommended for handling this compound?

  • Methodology : Use PPE (nitrile gloves, lab coat) and work in a fume hood. Avoid inhalation/contact; wash with PBS if exposed. Store at 2–8°C in amber vials under argon. Spills are neutralized with 10% sodium bicarbonate and disposed via hazardous waste channels .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methyl-5-(3-methyl-1,2,4-oxadiazol-5-yl)aniline
Reactant of Route 2
Reactant of Route 2
2-Methyl-5-(3-methyl-1,2,4-oxadiazol-5-yl)aniline

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